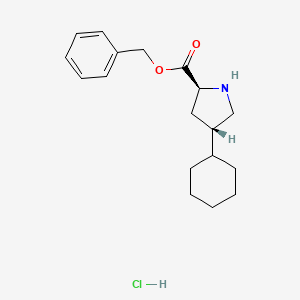
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is a synthetic compound derived from L-proline, an amino acid This compound is characterized by the presence of a cyclohexyl group and a phenylmethyl ester group, making it a unique derivative of L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride typically involves the hydrogenation of trans-4-phenyl-L-proline using a ruthenium catalyst on carbon. This method is preferred due to its safety and efficiency compared to other catalysts like platinum oxide . The reaction conditions include the use of 5% w/w ruthenium on carbon as a catalyst, which facilitates the hydrogenation process, resulting in the formation of the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ruthenium on carbon as a catalyst is advantageous for industrial applications due to its stability and cost-effectiveness. The process involves careful control of reaction conditions to ensure consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and structure due to its proline backbone.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in various reactions, facilitating the formation of enantiomerically pure products. It may also interact with enzymes and proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: A similar compound with a cyclohexyl group but without the phenylmethyl ester group.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Trans-4-hydroxy-L-proline: Another proline derivative with a hydroxyl group.
Uniqueness
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is unique due to its combination of a cyclohexyl group and a phenylmethyl ester group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C18H26ClNO2 |
|---|---|
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
benzyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c20-18(21-13-14-7-3-1-4-8-14)17-11-16(12-19-17)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H/t16-,17+;/m1./s1 |
Clave InChI |
HMJNITCOAYGNQQ-PPPUBMIESA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
C1CCC(CC1)C2CC(NC2)C(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)

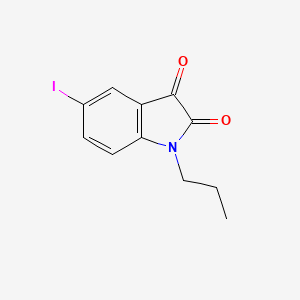
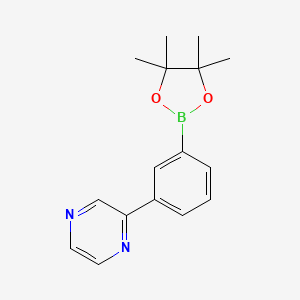

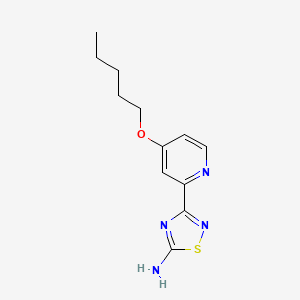
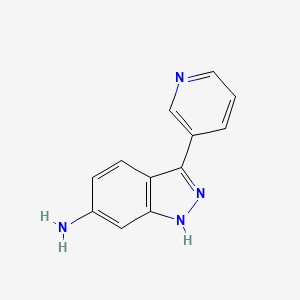
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
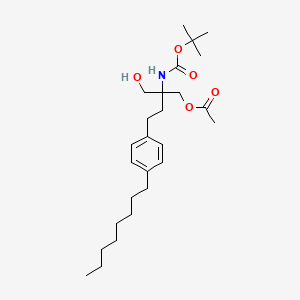
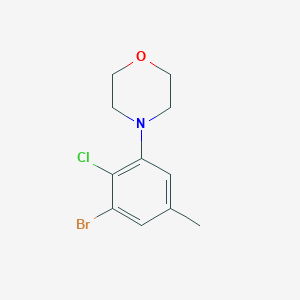
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
